molecular formula C15H15N5 B11783297 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11783297
M. Wt: 265.31 g/mol
InChI Key: YHVURRGQNGVPRT-UHFFFAOYSA-N
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Description

6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidinyl rings.

Scientific Research Applications

6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, its ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique triazolopyridazine structure, which imparts distinct biological activities and makes it a versatile scaffold for drug design. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-phenyl-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H15N5/c1-2-5-11(6-3-1)12-8-9-14-17-18-15(20(14)19-12)13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10H2

InChI Key

YHVURRGQNGVPRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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